Acide 2-amino-4-méthoxybenzoïque

Vue d'ensemble

Description

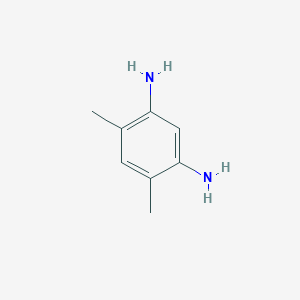

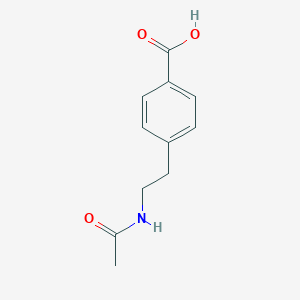

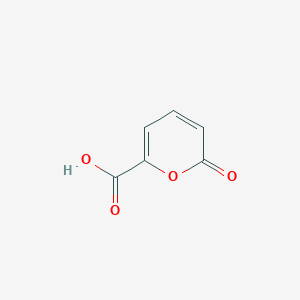

2-Amino-4-methoxybenzoic acid is an organic compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as an organic building block in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxybenzoic acid consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the amino group is at the 2nd position, the methoxy group is at the 4th position, and the carboxylic acid group is at the 1st position (attached directly to the benzene ring).Physical And Chemical Properties Analysis

2-Amino-4-methoxybenzoic acid is a solid compound . It has a melting point of 175-180 °C . The compound’s density is predicted to be 1.303±0.06 g/cm3 .Applications De Recherche Scientifique

Synthèse de peptides

L'acide 2-amino-4-méthoxybenzoïque est utilisé dans la synthèse de peptides . Les peptides sont de courtes chaînes d'acides aminés qui jouent des rôles cruciaux dans les fonctions biologiques. Ils sont utilisés dans divers domaines, notamment le développement de médicaments thérapeutiques, les biomatériaux et le génie biologique.

Synthèse organique

Ce composé peut également être utilisé comme bloc de construction en synthèse organique . La synthèse organique est l'étude de la façon dont nous construisons des molécules allant de produits naturels complexes et biologiquement actifs à de nouveaux matériaux. Parce que la synthèse permet à un chimiste de construire des structures entièrement nouvelles.

Recherche biochimique

L'this compound pourrait potentiellement être utilisé dans la recherche biochimique en raison de ses groupes fonctionnels amino et méthoxy . Ces groupes pourraient interagir avec diverses enzymes et récepteurs dans les systèmes biologiques.

Recherche pharmaceutique

Compte tenu de sa structure, l'this compound pourrait être utilisé dans la recherche pharmaceutique . Les groupes amino et méthoxy pourraient être des points d'intérêt pour la conception et la découverte de médicaments.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used as an organic building block in the synthesis of various chemical compounds .

Mode of Action

The amino group can form hydrogen bonds and participate in electrostatic interactions, while the methoxy group can engage in hydrophobic interactions .

Pharmacokinetics

Its solubility in common organic solvents like dimethyl sulfoxide and ethyl acetate suggests that it might have good bioavailability .

Result of Action

Given its use as an organic building block, it likely contributes to the formation of more complex molecules in chemical syntheses .

Action Environment

The action, efficacy, and stability of 2-Amino-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility suggests that it might be more active in organic environments than in aqueous ones . Additionally, its stability might be affected by factors such as light, temperature, and pH .

Propriétés

IUPAC Name |

2-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNWXQCVWVVVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325772 | |

| Record name | 2-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4294-95-5 | |

| Record name | 4294-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does modifying hyaluronan oligosaccharides with 2-Amino-4-methoxybenzoic acid affect their interaction with hyaladherins?

A1: Research suggests that modifying the reducing end of hyaluronan hexasaccharides (HA6AN) with 2-Amino-4-methoxybenzoic acid (HA6-2A4MBA) increases their binding affinity for the Link module of TSG-6 (Link_TSG6), a hyaladherin involved in extracellular matrix remodeling. [] Interestingly, this modification does not seem to enhance binding to the hyaluronan-binding domain of CD44 (HABD_CD44), another key hyaladherin. [] This difference in binding affinity highlights the potential for designing specifically modified hyaluronan oligosaccharides that selectively target distinct hyaladherins.

Q2: What is the proposed mechanism behind the increased binding affinity observed between 2-Amino-4-methoxybenzoic acid-modified hyaluronan and Link_TSG6?

A2: Molecular modeling studies, utilizing the solution dynamic 3D structure of a similar modification (HA4-2AA), suggest that the carboxyl group of 2-Amino-4-methoxybenzoic acid forms a salt bridge with Arginine-81 within the binding pocket of Link_TSG6. [] This interaction likely contributes to the enhanced binding affinity observed experimentally. Further research is needed to confirm this mechanism and explore its implications for designing targeted therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.